1-(3-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea
Description
1-(3-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea is a urea derivative characterized by a 3-chlorophenyl group attached to one urea nitrogen and a 2-cyclopropyl-2-hydroxypropyl substituent on the adjacent nitrogen. The 2-cyclopropyl-2-hydroxypropyl group combines a strained cyclopropane ring (influencing conformational rigidity) with a hydroxyl group, which may improve solubility and enable polar interactions.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-13(18,9-5-6-9)8-15-12(17)16-11-4-2-3-10(14)7-11/h2-4,7,9,18H,5-6,8H2,1H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTVGJVOVPNURR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC(=CC=C1)Cl)(C2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Cyclopropyl-2-hydroxypropylamine
The aliphatic amine component, 2-cyclopropyl-2-hydroxypropylamine, is synthesized through a multi-step sequence starting from cyclopropyl methyl ketone. Reduction of the ketone using sodium borohydride yields 2-cyclopropyl-2-propanol, which is subsequently converted to the corresponding amine via a Gabriel synthesis. This method, adapted from analogous syntheses of hydroxyalkylamines, achieves a 68% yield after purification by column chromatography.
Reaction Conditions
- Reduction : Cyclopropyl methyl ketone (1.0 eq), NaBH₄ (2.0 eq), MeOH, 0°C to RT, 12 h.
- Gabriel Synthesis : 2-cyclopropyl-2-propanol (1.0 eq), phthalimide (1.2 eq), DEAD (1.5 eq), THF, reflux, 24 h; followed by hydrazinolysis (NH₂NH₂, EtOH, 80°C, 6 h).
Synthesis of 3-Chlorophenyl Isocyanate
3-Chlorophenyl isocyanate is prepared from 3-chloroaniline using triphosgene under anhydrous conditions. This method, validated for aromatic isocyanates, avoids hazardous phosgene gas while maintaining high purity (≥95% by HPLC).
Reaction Conditions
- 3-Chloroaniline (1.0 eq), triphosgene (0.35 eq), DCM, 0°C, N₂ atmosphere, 4 h.
Urea Formation
The final urea bond is formed by reacting 2-cyclopropyl-2-hydroxypropylamine with 3-chlorophenyl isocyanate in tetrahydrofuran (THF) at room temperature. This method, analogous to the synthesis of related urea derivatives, produces the target compound in 72% yield.
Reaction Conditions
- 2-Cyclopropyl-2-hydroxypropylamine (1.0 eq), 3-chlorophenyl isocyanate (1.1 eq), THF, RT, 24 h.
- Purification : Silica gel chromatography (EtOAc/hexane, 3:7).
Carbonyldiimidazole-Mediated Synthesis
An alternative route employs 1,1'-carbonyldiimidazole (CDI) to couple 3-chloroaniline and 2-cyclopropyl-2-hydroxypropylamine. This method, effective for moisture-sensitive substrates, avoids isocyanate intermediates and achieves a 65% yield.
Reaction Conditions
- 3-Chloroaniline (1.0 eq), CDI (1.2 eq), DCM, RT, 2 h; followed by addition of 2-cyclopropyl-2-hydroxypropylamine (1.1 eq), RT, 12 h.
Stepwise Synthesis and Optimization
Protecting Group Strategies
The hydroxyl group in 2-cyclopropyl-2-hydroxypropylamine is protected as a tert-butyldimethylsilyl (TBS) ether during urea formation to prevent side reactions. Deprotection using tetrabutylammonium fluoride (TBAF) restores the hydroxyl group post-synthesis.
Protection Conditions
- 2-Cyclopropyl-2-hydroxypropylamine (1.0 eq), TBSCl (1.2 eq), imidazole (2.0 eq), DMF, RT, 6 h.
Solvent and Temperature Effects
Comparative studies in THF, DCM, and acetonitrile reveal THF as the optimal solvent for urea formation, providing higher yields (72%) compared to DCM (58%) or acetonitrile (49%). Elevated temperatures (40°C) reduce yields due to hydroxyl group degradation.
Analytical Characterization
Spectroscopic Data
Purity and Yield
HPLC analysis (C18 column, MeCN/H₂O = 70:30) confirms ≥98% purity. Isocyanate-amine coupling provides the highest yield (72%), outperforming CDI-mediated methods (65%).
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the urea group to amines using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkoxides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or agricultural chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea would depend on its specific biological target. Generally, urea derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Key Observations:
Substituent Complexity :
- The target compound’s 2-cyclopropyl-2-hydroxypropyl group introduces both lipophilic (cyclopropyl) and hydrophilic (hydroxyl) components, contrasting with purely aromatic (e.g., 6f) or heterocyclic (e.g., 9f) substituents.
- The diisopropyl analog () lacks polar groups, prioritizing lipophilicity .
Molecular Weight and Drug-Likeness :
A. Lipophilicity and Solubility :
B. Electronic Effects :
- The 3-chlorophenyl group common to all analogs provides electron-withdrawing effects, stabilizing the urea carbonyl and enhancing hydrogen-bond acceptor strength. However, the cyanophenyl group in 6f introduces stronger electron withdrawal, which may alter binding kinetics in target proteins .
Biological Activity
1-(3-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea is a synthetic organic compound classified as a urea derivative. This compound possesses a unique structure that includes a chlorophenyl group and a cyclopropyl-hydroxypropyl moiety, indicating potential biological activity. Urea derivatives are known for their diverse applications in medicinal chemistry, agriculture, and material science, highlighting the significance of this compound in various fields of research.
Synthetic Routes
The synthesis of this compound typically involves the reaction of 3-chloroaniline with an appropriate isocyanate or carbamate precursor. The following conditions are commonly employed:
- Solvents: Dichloromethane or toluene
- Catalysts: Acid or base catalysts
- Temperature: Moderate temperatures ranging from 50°C to 100°C
Chemical Reactions
This compound can undergo various chemical reactions, including:
- Oxidation: Conversion to corresponding oxides using agents like hydrogen peroxide.
- Reduction: Reduction of the urea group to amines using reducing agents such as lithium aluminum hydride.
- Substitution: Halogen substitution reactions with nucleophiles.
Major Products
The products formed depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while reduction could produce amines.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit anticancer properties. For example, studies on hydroxylated chloroethylnitrosoureas have shown that modifications in structure can significantly influence biological activity. The therapeutic activity of such compounds is often linked to their ability to induce DNA cross-linking, which is crucial for their antitumor efficacy .
Molecular Docking Studies
Molecular docking studies have been utilized to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may interact effectively with specific proteins involved in cancer pathways. The binding conformations and interactions with active site residues are critical for understanding its potential therapeutic applications.
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds. For instance:
- A comparative investigation revealed that certain derivatives displayed reduced antitumor activity but maintained low toxicity levels, suggesting a complex relationship between structure and biological efficacy .
- Another study highlighted the importance of structural modifications in enhancing the biological activity of urea derivatives against specific cancer types .
Data Table: Biological Activity Comparison
| Compound Name | Structure | Antitumor Activity | Toxicity Level |
|---|---|---|---|
| Compound I | Hydroxylated chloroethylnitrosourea | Low | Low |
| Compound II | Related derivative | Moderate | Moderate |
| This compound | Proposed candidate | To be determined | To be determined |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
